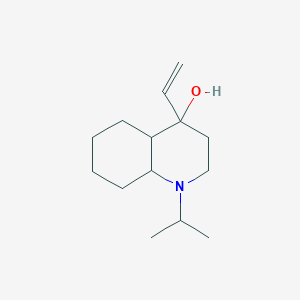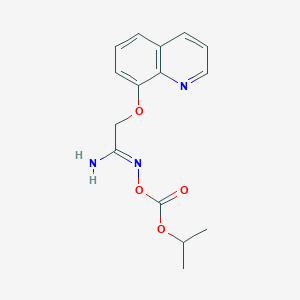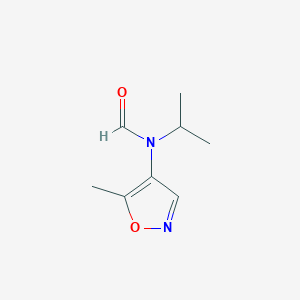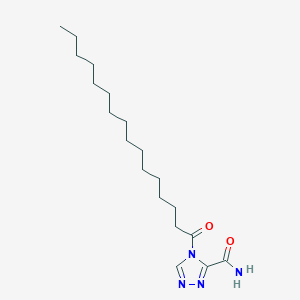
N-(2-Cyano-2-(triphenylphosphoranylidene)ethanethioyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Cyano-2-(triphenylphosphoranylidene)ethanethioyl)benzamide: is a complex organic compound with the molecular formula C28H21N2OPS This compound is characterized by the presence of a cyano group, a triphenylphosphoranylidene moiety, and a benzamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyano-2-(triphenylphosphoranylidene)ethanethioyl)benzamide typically involves the reaction of triphenylphosphine with a suitable cyano compound under controlled conditions. One common method includes the reaction of triphenylphosphine with 2-cyanoethanethioyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
While the compound is primarily synthesized for research purposes, industrial production methods would likely involve scaling up the laboratory procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Cyano-2-(triphenylphosphoranylidene)ethanethioyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
N-(2-Cyano-2-(triphenylphosphoranylidene)ethanethioyl)benzamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It can be used in the development of new materials with specific chemical properties
Mecanismo De Acción
The mechanism of action of N-(2-Cyano-2-(triphenylphosphoranylidene)ethanethioyl)benzamide involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the triphenylphosphoranylidene moiety can stabilize reactive intermediates. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and protein-ligand interactions .
Comparación Con Compuestos Similares
Similar Compounds
N-(Triphenylphosphoranylidene)benzamide: Similar in structure but lacks the cyano and ethanethioyl groups.
4-Chloro-N-(2-cyano-2-(triphenylphosphoranylidene)ethanethioyl)benzamide: Contains a chloro substituent, which can alter its reactivity and applications.
Uniqueness
N-(2-Cyano-2-(triphenylphosphoranylidene)ethanethioyl)benzamide is unique due to the combination of its functional groups, which provide a versatile platform for various chemical reactions and applications. The presence of the cyano group, in particular, allows for a wide range of synthetic transformations, making it a valuable compound in research and industrial applications .
Propiedades
Número CAS |
155786-93-9 |
|---|---|
Fórmula molecular |
C28H21N2OPS |
Peso molecular |
464.5 g/mol |
Nombre IUPAC |
N-[2-cyano-2-(triphenyl-λ5-phosphanylidene)ethanethioyl]benzamide |
InChI |
InChI=1S/C28H21N2OPS/c29-21-26(28(33)30-27(31)22-13-5-1-6-14-22)32(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20H,(H,30,31,33) |
Clave InChI |
NGQLNYJGSCPBQM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC(=S)C(=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1,2-Benzenediol, 4-[[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]-](/img/structure/B12882020.png)


![6-[(E)-(2-Methylpropylidene)amino]-2-phenylquinolin-4(1H)-one](/img/structure/B12882036.png)
methyl butanoate](/img/structure/B12882046.png)


